SRT3109

Beschreibung

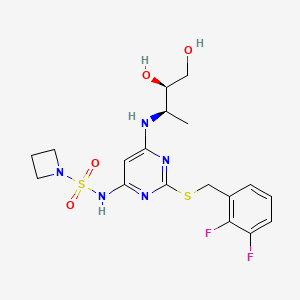

SRT3109 (CAS: 1204707-71-0) is a small-molecule antagonist of the C-X-C chemokine receptor type 2 (CXCR2), a G protein-coupled receptor (GPCR) implicated in chemokine-mediated inflammatory and immune responses. Its molecular formula is C₁₈H₂₃F₂N₅O₄S₂, featuring a sulfonamide backbone and fluorine substitutions that enhance binding affinity and metabolic stability . This compound exhibits a pIC50 of 8.2 (approximately 6.3 nM IC50) against CXCR2, making it a potent tool for preclinical research into conditions like chronic inflammation, autoimmune diseases, and cancer . Notably, it is reported to have anti-tumor activity, though clinical development data remain unreported .

Eigenschaften

IUPAC Name |

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPEMXUBULFBM-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659631 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204707-71-0 | |

| Record name | AZD-5122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für SRT3109 werden in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung synthetisiert und als Pulver mit einer Reinheit von ≥ 98% geliefert wird . Die Verbindung ist stabil, wenn sie bis zu drei Jahre in ihrer Pulverform bei -20°C gelagert wird . Industrielle Produktionsverfahren für this compound werden nicht öffentlich bekannt gegeben, wahrscheinlich aus geschäftlichen Gründen.

Analyse Chemischer Reaktionen

SRT3109 durchläuft verschiedene chemische Reaktionen, wobei seine Rolle als CXCR2-Antagonist im Vordergrund steht. Es ist bekannt, dass die Verbindung mit CXCR2 interagiert und dessen Aktivität mit einem pIC50-Wert von 8,2 hemmt . Die spezifischen Arten von Reaktionen, die gebräuchlichen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung in DMSO bei Konzentrationen von ≥ 100 mg/mL löslich ist .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

SRT3109 has shown promise in the treatment of metabolic disorders, particularly obesity and type 2 diabetes. Research indicates that this compound can enhance insulin sensitivity and promote weight loss through the modulation of metabolic pathways.

- Case Study : A study conducted on obese mice demonstrated that administration of this compound resulted in significant weight reduction and improved glucose tolerance compared to control groups. The mechanism involved the activation of genes associated with fatty acid oxidation and energy expenditure.

Cancer Therapy

This compound’s role in cancer therapy is primarily linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. By activating SIRT1, this compound can influence the cell cycle and promote cell death in various cancer types.

- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis markers. Furthermore, animal models showed reduced tumor size when treated with this compound compared to untreated controls.

Neuroprotection

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. By enhancing neuronal resilience against stressors, this compound may help mitigate cognitive decline.

- Case Study : Research involving transgenic mouse models of Alzheimer’s demonstrated that this compound treatment improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic avenue for neurodegenerative conditions.

Data Tables

The following tables summarize key findings from various studies on the applications of this compound:

Wirkmechanismus

SRT3109 exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting its activity . CXCR2 is a receptor that mediates the migration of neutrophils to sites of inflammation. By antagonizing CXCR2, this compound prevents the recruitment of neutrophils into tissues, thereby reducing inflammation . This mechanism makes this compound a valuable tool in studying inflammatory diseases and developing anti-inflammatory therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of SRT3109 and structurally or functionally related compounds:

Table 1: Key Pharmacological Properties

| Compound | Target Receptor | Potency (IC50/EC50/Ki) | Anti-Tumor Activity | Clinical Stage |

|---|---|---|---|---|

| This compound | CXCR2 | pIC50 = 8.2 (~6.3 nM) | Yes | Preclinical |

| WZ811 (T1739) | CXCR4 | EC50 = 0.3 nM | No data | Preclinical |

| SCH 546738 | CXCR3 | Ki = 0.4 nM | No | Preclinical |

| UNBS5162 (T2477) | CXCL chemokines | Antiproliferative IC50 = 17.9 µM | Yes | Preclinical |

| SB225002 | CXCR2 | IC50 = 22 nM | Yes | Preclinical |

| SRT3190 | CXCR2 | No data | Yes | Preclinical |

Key Findings

Receptor Specificity :

- This compound and SB225002 are CXCR2-specific , whereas WZ811 targets CXCR4 (critical in cancer metastasis and HIV entry) and SCH 546738 inhibits CXCR3 (linked to Th1-mediated diseases) .

- Potency : WZ811 (EC50 = 0.3 nM for CXCR4) and SCH 546738 (Ki = 0.4 nM for CXCR3) exhibit higher affinity than this compound, though receptor specificity limits direct comparisons .

Anti-Tumor Activity: this compound, SB225002, SRT3190, and UNBS5162 demonstrate anti-tumor effects, likely via CXCR2/CXCL8 axis inhibition (implicated in tumor angiogenesis) or CXCL chemokine suppression . UNBS5162, however, shows weaker antiproliferative activity (IC50 = 17.9 µM) compared to this compound’s nanomolar potency .

Structural and Functional Insights: this compound’s fluorine atoms and sulfonamide group enhance membrane permeability and target binding compared to non-halogenated analogs like SB225002 . WZ811’s naphthalimide structure (in UNBS5162) correlates with broader chemokine suppression but lower potency .

Clinical Development: No compound in this class has advanced to clinical trials, highlighting a gap in translational research .

Biologische Aktivität

SRT3109, a small molecule compound, has garnered attention for its biological activity, particularly as an antagonist of the chemokine receptor CXCR2. This receptor is implicated in various inflammatory conditions and diseases, making this compound a candidate for therapeutic applications in chemokine-mediated diseases.

This compound is classified as a pyrimidyl sulfonamide derivative with the chemical formula and a molecular weight of 475.53 g/mol. Its structure allows it to interact selectively with CXCR2, exhibiting a pIC50 value of 8.2, which indicates its potency as an inhibitor of this receptor .

Mechanism of Action:

- CXCR2 Antagonism: this compound binds to CXCR2, preventing the receptor from mediating its biological effects associated with inflammation and immune response .

- Impact on Chemokine Signaling: By inhibiting CXCR2, this compound can modulate the signaling pathways activated by chemokines, potentially reducing inflammation and tissue damage in various disease models.

Biological Activity and Research Findings

Several studies have evaluated the biological activity of this compound, focusing on its effects in preclinical models.

Table 1: Summary of Research Findings on this compound

Case Studies

Case Study 1: Inflammatory Arthritis

In a study involving animal models of inflammatory arthritis, this compound was administered to assess its impact on joint inflammation and damage. Results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential for treating rheumatoid arthritis .

Case Study 2: Chemokine-Mediated Lung Injury

Another investigation focused on lung injury induced by chemokines. This compound treatment resulted in decreased neutrophil infiltration and lower levels of pro-inflammatory cytokines in lung tissues, demonstrating its protective effects against lung inflammation .

Clinical Implications

The findings surrounding this compound suggest that it may hold promise for clinical applications in treating diseases characterized by excessive chemokine signaling. Its role as a CXCR2 antagonist positions it as a potential therapeutic agent for conditions such as:

- Rheumatoid Arthritis

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.